molecular formula C14H33N3 B12564747 N~1~-(3-Aminopropyl)undecane-1,11-diamine CAS No. 144222-29-7

N~1~-(3-Aminopropyl)undecane-1,11-diamine

Cat. No.: B12564747
CAS No.: 144222-29-7
M. Wt: 243.43 g/mol
InChI Key: LQOWGINFOJRNIT-UHFFFAOYSA-N
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Description

N~1~-(3-Aminopropyl)undecane-1,11-diamine is a chemical compound with the molecular formula C14H33N3. It is a diamine, meaning it contains two amine groups, which are functional groups characterized by a nitrogen atom bonded to hydrogen atoms and/or alkyl groups. This compound is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-Aminopropyl)undecane-1,11-diamine typically involves the reaction of 1,11-undecanediamine with 3-aminopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield.

Industrial Production Methods

In an industrial setting, the production of N1-(3-Aminopropyl)undecane-1,11-diamine may involve large-scale chemical reactors and continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize waste. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3-Aminopropyl)undecane-1,11-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form primary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.

    Substitution: Halogenated compounds and alkylating agents are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce primary amines.

Scientific Research Applications

N~1~-(3-Aminopropyl)undecane-1,11-diamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and protein modifications.

    Industry: The compound is used in the production of polymers, surfactants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N1-(3-Aminopropyl)undecane-1,11-diamine involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and ionic interactions with biological molecules, affecting their structure and function. The compound may also participate in chemical reactions that modify the activity of enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

    1,11-Undecanediamine: A related compound with a similar structure but lacking the 3-aminopropyl group.

    N-(3-Aminopropyl)-1,11-undecanediamine: Another similar compound with slight variations in the positioning of the amine groups.

Uniqueness

N~1~-(3-Aminopropyl)undecane-1,11-diamine is unique due to the presence of both the 3-aminopropyl and undecane-1,11-diamine moieties. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

144222-29-7

Molecular Formula

C14H33N3

Molecular Weight

243.43 g/mol

IUPAC Name

N'-(3-aminopropyl)undecane-1,11-diamine

InChI

InChI=1S/C14H33N3/c15-11-8-6-4-2-1-3-5-7-9-13-17-14-10-12-16/h17H,1-16H2

InChI Key

LQOWGINFOJRNIT-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCN)CCCCCNCCCN

Origin of Product

United States

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